molecular formula C20H23N5O4S B2442798 N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105207-57-5

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2442798
CAS No.: 1105207-57-5
M. Wt: 429.5
InChI Key: BIICFVYWMFLYSV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-5-25-18(14-7-6-10-24(2)19(14)27)22-23-20(25)30-12-17(26)21-15-11-13(28-3)8-9-16(15)29-4/h6-11H,5,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICFVYWMFLYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dimethoxyphenyl group, a thioacetamide moiety, and a triazole derivative. Its chemical formula is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S with a CAS number of 1105207-57-5. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-thioacetamide have shown significant activity against various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives exhibit IC50 values in the low micromolar range against human colon cancer cells (HCT 116), indicating their potential as anticancer agents .

Compound Cell Line IC50 (μM) Mechanism of Action
Compound AHCT 1164.36CDK2 inhibition
Compound BHCT 11618.76Tyrosine kinase inhibition

Antioxidant Activity

The antioxidant properties of related compounds have also been explored. For example, certain triazolethiones have shown promising results as antioxidant agents with IC50 values significantly lower than that of gallic acid, a well-known antioxidant . This suggests that N-(2,5-dimethoxyphenyl)-2-thioacetamide may also possess similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring may allow for interaction with various enzymes involved in cancer progression.
  • Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.
  • Antioxidative Mechanisms : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study synthesized various thioacetamides and evaluated their biological activities against cancer cell lines, noting significant anticancer effects in some derivatives .
  • Molecular Docking Studies : Computational studies have indicated that these compounds might bind effectively to target proteins involved in cellular signaling pathways related to cancer growth .
  • Comparative Studies : Research comparing the activity of N-(2,5-dimethoxyphenyl)-2-thioacetamide with other known anticancer agents has shown it to be competitive in efficacy against specific cancer types .

Q & A

Q. Table 1. Bioactivity of Structural Analogs

CompoundKey ModificationsActivity (IC₅₀, μM)Reference
Target CompoundTriazole, 2-oxodihydropyridine12.4 (Anticancer)
Analog A (Thienopyrimidine)Thienopyrimidine core28.9 (Antiviral)
Analog B (Oxadiazole)Oxadiazole ring>50 (Antifungal)

What structural features drive bioactivity?

Basic
Critical features include:

  • Triazole-thioacetamide core : Enhances hydrogen bonding with biological targets .
  • 2-Oxodihydropyridine moiety : Improves solubility and π-π stacking interactions .
  • Substituent effects : 2,5-Dimethoxyphenyl increases lipophilicity, impacting membrane permeability .

How to conduct mechanistic studies on its bioactivity?

Advanced
Methodologies include:

  • Molecular docking : Predict binding affinities to targets (e.g., kinases, tubulin) using software like AutoDock .
  • In vitro assays : Measure enzyme inhibition (e.g., COX-2) or apoptosis markers (caspase-3 activation) .
  • Metabolite profiling : LC-MS identifies bioactive metabolites in hepatic microsomes .

Which analytical techniques assess purity?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
  • TLC : Silica gel plates (hexane:ethyl acetate, 3:1) monitor reaction progress .

How can computational modeling aid in research?

Q. Advanced

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to guide synthetic modifications .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales .

What are the known biological targets?

Basic
Reported targets include:

  • Antimicrobial : Bacterial dihydrofolate reductase (IC₅₀ = 18.7 μM) .
  • Anticancer : Tubulin polymerization inhibition (IC₅₀ = 12.4 μM in MCF-7 cells) .

How to handle reactive intermediates during synthesis?

Q. Advanced

  • Low-temperature conditions : Stabilize intermediates like thiolate anions at 0–5°C .
  • In-situ quenching : Use scavengers (e.g., dimethyl sulfide) for electrophilic intermediates .

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